An In-depth Technical Guide on the Spectroscopic Data of 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine
An In-depth Technical Guide on the Spectroscopic Data of 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine, also known as a 6-azaindole derivative. Due to the scarcity of directly published complete spectra for this specific molecule, this document synthesizes predicted data based on established spectroscopic principles and data from structurally analogous compounds. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of pyrrolopyridine scaffolds. The guide covers the theoretical underpinnings and practical considerations for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, data interpretation, and visual aids are provided to facilitate a thorough understanding of the molecule's structural features.
Introduction
The pyrrolo[2,3-c]pyridine core, a variant of the 7-azaindole scaffold, is a significant pharmacophore in medicinal chemistry.[1] These structures are integral to the development of various therapeutic agents, including kinase inhibitors for oncology and treatments for neurodegenerative diseases like Alzheimer's.[1][2][3] The specific substitution pattern of a methoxy group at the 7-position and a propyl group at the 3-position of the 1H-pyrrolo[2,3-c]pyridine ring creates a unique chemical entity with distinct electronic and steric properties.
Accurate structural elucidation is the cornerstone of chemical research and drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide explains the causality behind experimental choices and provides a self-validating framework for the spectroscopic analysis of 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine.
Molecular Structure and Predicted Spectroscopic Features
The structure of 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine, with the systematic numbering used for NMR assignments, is shown below.
Figure 1. Molecular structure and atom numbering of 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine. The molecular formula is C₁₁H₁₄N₂O, and the predicted monoisotopic mass is 190.1106 Da.
A preliminary analysis of this structure allows for the prediction of key spectroscopic features:
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¹H NMR: Signals are expected for the aromatic protons on the pyridine and pyrrole rings, the methoxy group, the propyl chain, and the pyrrole N-H proton. The aromatic protons will exhibit characteristic splitting patterns based on their coupling with neighboring protons.
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¹³C NMR: Resonances are anticipated for each of the 11 unique carbon atoms in the molecule, including those in the aromatic rings, the methoxy group, and the aliphatic propyl chain.
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IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretch of the pyrrole, C-H stretches (aromatic and aliphatic), C=C and C=N stretching vibrations from the bicyclic core, and C-O stretching from the methoxy group.
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Mass Spectrometry: The molecular ion peak (M⁺) should be observed, along with characteristic fragmentation patterns resulting from the loss of substituents like the propyl or methoxy groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Experimental Protocol: NMR Spectroscopy
A standardized protocol ensures data reproducibility and quality.
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Sample Preparation: Dissolve approximately 5-10 mg of 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of labile protons like N-H. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.[4]
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¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.
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¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR processing software.[4]
Predicted ¹H NMR Data and Interpretation
The predicted ¹H NMR spectrum provides a detailed map of the proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine (in CDCl₃, 500 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0 - 9.5 | br s | 1H | H1 (N-H) | The pyrrole N-H proton is typically broad and downfield due to hydrogen bonding and exchange. |
| ~7.8 - 8.0 | d | 1H | H4 | This pyridine proton is deshielded by the adjacent nitrogen atom. Coupled to H5. |
| ~6.8 - 7.0 | d | 1H | H5 | This pyridine proton is coupled to H4. |
| ~6.5 - 6.7 | s | 1H | H2 | The proton on the pyrrole ring is a singlet as it has no adjacent proton neighbors. |
| ~4.0 - 4.1 | s | 3H | OCH₃ | Methoxy protons are typically sharp singlets in this region. |
| ~2.7 - 2.8 | t | 2H | H1' | The methylene group adjacent to the pyrrole ring is a triplet due to coupling with H2'. |
| ~1.7 - 1.8 | sext | 2H | H2' | The middle methylene group of the propyl chain is split into a sextet by its five neighbors. |
| ~0.9 - 1.0 | t | 3H | H3' | The terminal methyl group is a triplet due to coupling with H2'. |
Note: "d" = doublet, "t" = triplet, "sext" = sextet, "s" = singlet, "br s" = broad singlet. Chemical shifts are predictions and may vary based on solvent and experimental conditions.
Predicted ¹³C NMR Data and Interpretation
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton.
Table 2: Predicted ¹³C NMR Data for 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine (in CDCl₃, 125 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~158 - 160 | C7 | Carbon attached to the electronegative oxygen of the methoxy group and adjacent to a ring nitrogen. |
| ~145 - 148 | C7a | Aromatic quaternary carbon at the ring junction. |
| ~140 - 142 | C4 | Aromatic CH carbon in the pyridine ring, deshielded by the adjacent nitrogen. |
| ~125 - 128 | C3 | Quaternary carbon of the pyrrole ring bearing the propyl group. |
| ~115 - 118 | C3a | Aromatic quaternary carbon at the ring junction. |
| ~110 - 112 | C2 | Aromatic CH carbon in the pyrrole ring. |
| ~105 - 108 | C5 | Aromatic CH carbon in the pyridine ring. |
| ~53 - 55 | OCH₃ | Methoxy carbon. |
| ~28 - 30 | C1' | Aliphatic methylene carbon adjacent to the aromatic ring. |
| ~22 - 24 | C2' | Aliphatic methylene carbon. |
| ~13 - 15 | C3' | Aliphatic methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
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Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Place a small amount of the solid compound directly on the ATR crystal.
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Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
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Data Acquisition: Record the spectrum over a typical range of 4000–400 cm⁻¹. Perform a background scan first, then scan the sample.
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Data Processing: The resulting interferogram is Fourier-transformed by the instrument's software to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).[4]
Predicted IR Data and Interpretation
The IR spectrum reveals the key functional groups of the molecule.
Table 3: Predicted IR Absorption Bands for 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3300 - 3400 | Medium, Broad | N-H stretch | Pyrrole N-H |
| ~3100 - 3000 | Medium | C-H stretch | Aromatic C-H |
| ~2960 - 2850 | Strong | C-H stretch | Aliphatic C-H (propyl & methoxy) |
| ~1620 - 1580 | Medium-Strong | C=C and C=N stretch | Pyrrolopyridine ring system |
| ~1480 - 1440 | Medium | C-H bend | Aliphatic CH₂/CH₃ |
| ~1250 - 1200 | Strong | C-O stretch | Aryl-alkyl ether (Ar-O-CH₃) |
The presence of a broad peak around 3300-3400 cm⁻¹ is a strong indicator of the N-H group, while the strong absorptions below 3000 cm⁻¹ confirm the aliphatic nature of the substituents. The C-O stretch of the methoxy group is also a key diagnostic peak.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.
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Instrumentation: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a "soft" technique that often yields the protonated molecular ion [M+H]⁺, while EI is a "hard" technique that causes more extensive fragmentation.
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Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range, for instance, m/z 50–500.[4]
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Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce fragmentation pathways.
Predicted MS Data and Interpretation
The predicted monoisotopic mass of C₁₁H₁₄N₂O is 190.1106 Da.
Table 4: Predicted Mass Spectrometry Data (EI) for 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine
| m/z | Proposed Fragment | Identity |
| 190 | [C₁₁H₁₄N₂O]⁺ | Molecular Ion (M⁺) |
| 175 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| 161 | [M - C₂H₅]⁺ | Loss of an ethyl radical (beta-cleavage of propyl group) |
| 147 | [M - C₃H₇]⁺ | Loss of a propyl radical |
| 147 | [M - CH₃O]⁺ | Loss of a methoxy radical |
The fragmentation pattern helps to confirm the presence and connectivity of the substituents. The loss of a propyl group (29 Da) or a methoxy group (31 Da) would be key diagnostic fragments.
Integrated Spectroscopic Analysis Workflow
A robust characterization relies on the integration of data from all spectroscopic techniques. The workflow diagram below illustrates this process.
Caption: Workflow for structural elucidation and validation.
This integrated approach ensures that the data from each technique is consistent with the proposed structure, providing a high degree of confidence in the compound's identity. For instance, the propyl group identified by its characteristic signals in ¹H and ¹³C NMR is corroborated by the aliphatic C-H stretches in the IR spectrum and the observation of a fragment corresponding to its loss in the mass spectrum.
Conclusion
This technical guide has detailed the predicted spectroscopic data for 7-methoxy-3-propyl-1H-pyrrolo[2,3-c]pyridine. By synthesizing information from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and validated structural profile can be established. The provided protocols and interpretations serve as a robust framework for researchers working on the synthesis and characterization of novel pyrrolopyridine derivatives, facilitating the advancement of medicinal chemistry and drug discovery programs that utilize this important heterocyclic scaffold.
References
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